Cyclodisone
Overview
Description
Cyclodisone is a small molecule drug known for its potent antitumor properties. It is classified as a DNA alkylating agent, which means it can form covalent bonds with DNA, leading to DNA damage and cell death. This compound has been studied extensively for its potential use in cancer therapy, particularly for its ability to induce DNA cross-links and strand breaks in tumor cells .
Preparation Methods
The synthesis of Cyclodisone involves several steps, typically starting with the formation of a heterocyclic ring structure. The key synthetic route includes the reaction of specific sulfur-containing compounds with oxygen donors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving high-pressure and high-temperature reactions to ensure the complete formation of the desired product .
Chemical Reactions Analysis
Cyclodisone undergoes various chemical reactions, primarily involving its interaction with DNA. The main types of reactions include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are more reactive intermediates.
Reduction: Reduction reactions can convert this compound back to its parent thiol form.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the this compound molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Cyclodisone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.
Biology: Researchers use this compound to investigate cellular responses to DNA damage, including DNA repair pathways and apoptosis.
Medicine: this compound is being explored as a potential chemotherapeutic agent for treating various cancers, particularly those resistant to other forms of chemotherapy.
Mechanism of Action
Cyclodisone exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA cross-links and strand breaks. These DNA lesions interfere with DNA replication and transcription, ultimately triggering cell death. The primary molecular targets of this compound are the nucleophilic sites on DNA bases, particularly guanine. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .
Comparison with Similar Compounds
Cyclodisone is unique compared to other DNA alkylating agents due to its specific structure and reactivity. Similar compounds include:
1,5,2,4-Dioxadithiocane-2,2,4,4-tetraoxide: This compound is structurally similar to this compound and also forms DNA cross-links but has different toxicity profiles.
1,5,2,4-Dioxadithionane-2,2,4,4-tetraoxide: Another structural analogue, which shows varying degrees of toxicity and DNA cross-linking efficiency compared to this compound.
This compound’s unique ability to form stable DNA adducts and its specific reactivity make it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRMSRYCSMGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)CS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244147 | |
Record name | Cyclodisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |
Record name | CYCLODISONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
99591-73-8 | |
Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclodisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclodisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclodisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLODISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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